

Flow Cytometry Analysis of Immune Cells Treated with RO495: Application Notes and Protocols

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Compound of Interest

Compound Name: RO495

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Introduction

RO495 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade in regulating the activation, proliferation, differentiation, and survival of immune cells, particularly T lymphocytes.[1][2] Dysregulation of this pathway is implicated in various immunological disorders, including autoimmune diseases and cancer.[3][4] Understanding the immunological impact of **RO495** is crucial for its development as a therapeutic agent. Flow cytometry is an indispensable tool for the detailed analysis of immune cell subsets and their functional responses to pharmacological agents like **RO495**. [5][6]

These application notes provide a comprehensive guide for utilizing multi-parameter flow cytometry to assess the effects of **RO495** on primary human T cells. The included protocols detail methods for analyzing T cell activation, proliferation, and cytokine production, offering a framework for characterizing the immunomodulatory properties of **RO495**.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) activated in vitro and treated with **RO495**.

The data is presented as a percentage of the parent population and is based on typical results observed with PI3K/Akt/mTOR pathway inhibitors.[\[7\]](#)[\[8\]](#)

Table 1: Effect of **RO495** on T Cell Subset Distribution and Activation

Marker	T Cell Subset	Control (% Positive)	RO495 Treated (% Positive)	Expected Change
CD25	Activated CD4+ T Cells	75%	45%	Decrease
CD69	Early Activated CD8+ T Cells	60%	30%	Decrease
CD4+FoxP3+	Regulatory T Cells (Tregs)	5%	8%	Increase

Table 2: Effect of **RO495** on T Cell Proliferation

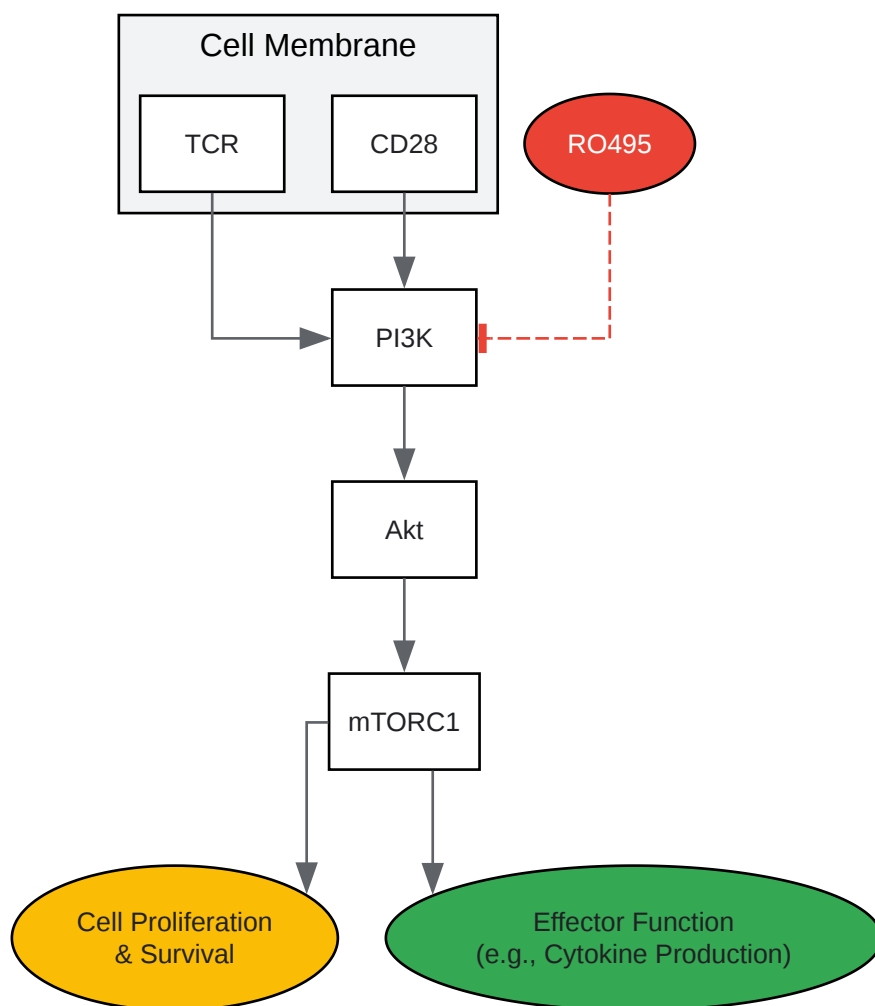
Assay	T Cell Subset	Control (% Proliferating)	RO495 Treated (% Proliferating)	Expected Change
Ki67 Staining	CD4+ T Cells	80%	25%	Decrease
Cell Proliferation Dye Dilution	CD8+ T Cells	90%	35%	Decrease

Table 3: Effect of **RO495** on Pro-inflammatory Cytokine Production by CD4+ T Cells

Cytokine	Control (% Positive)	RO495 Treated (% Positive)	Expected Change
IFN- γ	25%	10%	Decrease
IL-17A	5%	1.5%	Decrease
TNF- α	30%	12%	Decrease

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28. Inhibition of this pathway by **RO495** is expected to suppress T cell activation and effector functions.



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Caption: PI3K/Akt/mTOR signaling pathway in T cells and the inhibitory action of **RO495**.

Experimental Protocols

Protocol 1: T Cell Isolation and In Vitro Culture

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and their subsequent culture for T cell activation.

Materials:

- Human whole blood
- Ficoll-Paque PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
- **RO495** (dissolved in DMSO)
- DMSO (vehicle control)

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper layer and carefully collect the buffy coat containing PBMCs.
- Wash the PBMCs twice with PBS.
- Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Count the cells and assess viability.
- Plate the cells at a density of 1×10^6 cells/mL in plates pre-coated with anti-CD3 and soluble anti-CD28 antibodies.

- Add **RO495** at the desired final concentration or an equivalent volume of DMSO for the vehicle control.
- Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time (e.g., 48-72 hours).

Protocol 2: Flow Cytometry Analysis of T Cell Activation and Proliferation

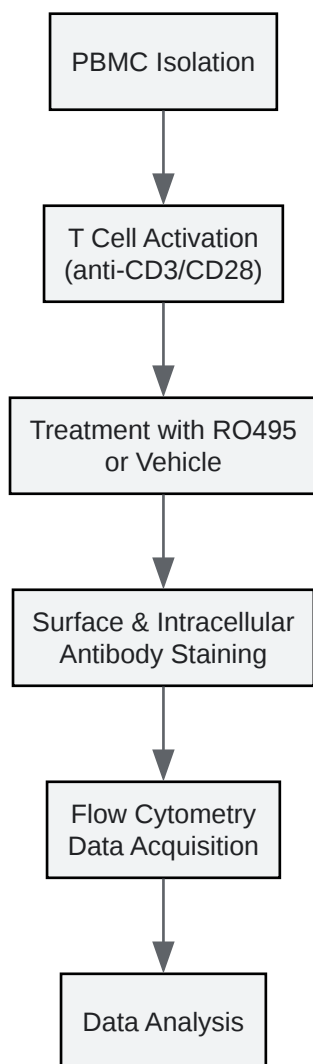
This protocol provides a method for staining T cells to analyze the expression of activation markers and the proliferation marker Ki67.

Materials:

- Cultured T cells from Protocol 1
- PBS
- FACS Buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies:
 - Anti-CD3
 - Anti-CD4
 - Anti-CD8
 - Anti-CD25
 - Anti-CD69
- Fixation/Permeabilization Buffer
- Anti-Ki67 antibody
- Flow cytometer

Procedure:

- Harvest the cultured cells and wash them with PBS.
- Resuspend the cells in FACS buffer.
- Add the surface antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD69) to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Add the anti-Ki67 antibody to the permeabilized cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.[\[9\]](#)



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Caption: Experimental workflow for flow cytometry analysis of **RO495**-treated T cells.

Protocol 3: Intracellular Cytokine Staining

This protocol details the procedure for stimulating cytokine production and performing intracellular staining to detect their expression.[\[10\]](#)[\[11\]](#)

Materials:

- Cultured T cells from Protocol 1
- PMA (Phorbol 12-myristate 13-acetate)

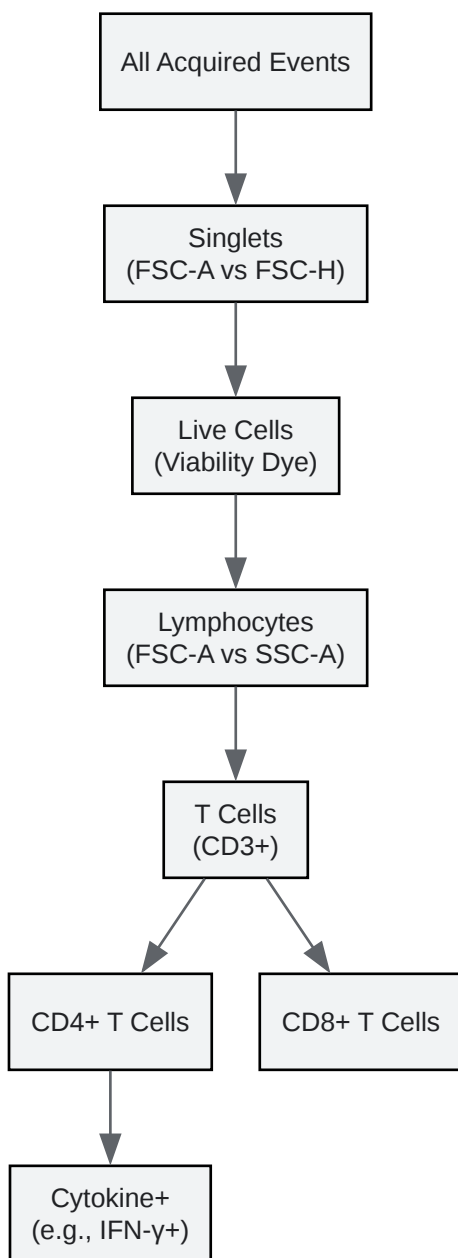
- Ionomycin
- Brefeldin A
- Fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (IFN- γ , IL-17A, TNF- α)

Procedure:

- After the initial culture with **RO495**, re-stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 μ g/mL) in the presence of Brefeldin A (a protein transport inhibitor) for 4-6 hours.[\[12\]](#)
- Harvest the cells and perform surface staining for CD3, CD4, and CD8 as described in Protocol 2 (steps 1-5).
- Fix and permeabilize the cells using a commercial kit.
- Add the intracellular cytokine antibody cocktail (anti-IFN- γ , -IL-17A, -TNF- α) to the permeabilized cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Gating Strategy

A sequential gating strategy is essential for accurate analysis of T cell subsets.



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Caption: Logical gating strategy for identifying cytokine-producing CD4+ T cells.

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